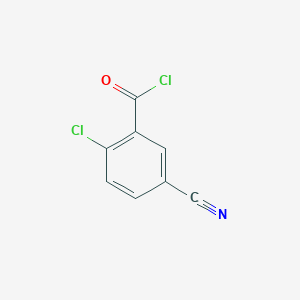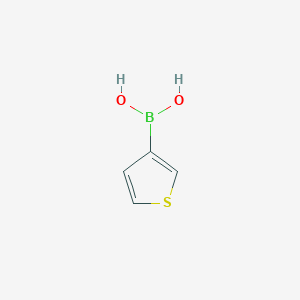
3-Thiopheneboronic acid
Vue d'ensemble
Description
3-Thiopheneboronic acid is a chemical compound with the molecular formula C4H5BO2S . It is a white to light yellow crystal powder . It is used in the synthesis of porphyrins as inhibitors of telomerase and also used to prepare 1,4-disubstituted imidazoles as potential antibacterial agents .
Synthesis Analysis
3-Thiopheneboronic acid can be synthesized by electrochemical polymerization from 3-thienylboronic acid dissolved in the mixture of boron trifluoride diethyl etherate and acetonitrile . Another method involves treating 3-bromothiophene with n-butyllithium in tetrahydrofuran under an argon atmosphere .
Molecular Structure Analysis
The molecular structure of 3-Thiopheneboronic acid is represented by the SMILES string OB(O)C1=CSC=C1 . The InChI key for this compound is QNMBSXGYAQZCTN-UHFFFAOYSA-N .
Chemical Reactions Analysis
3-Thiopheneboronic acid can undergo various chemical reactions. For instance, it can be used in the synthesis of porphyrins and 1,4-disubstituted imidazoles . It can also be used in the Suzuki coupling reaction to covalently functionalize graphene .
Physical And Chemical Properties Analysis
3-Thiopheneboronic acid is a solid with a melting point of 164-169 °C . It is soluble in methanol . The compound has a molecular weight of 127.96 g/mol .
Applications De Recherche Scientifique
Electrochemical Polymerization
3-Thiopheneboronic acid: is used in the synthesis of poly-3-thienylboronic acid through electrochemical polymerization. This process involves dissolving the compound in a mixture of boron trifluoride diethyl etherate and acetonitrile, followed by cyclic voltammetry. The resulting polymer exhibits a strong negative solvatochromic effect and can be used as a chemosensitive material due to its reversible electrochromic effect .
Chemosensitive Derivatives
The polymer derived from 3-thiopheneboronic acid shows potential as a chemosensitive derivative for various applications. Its optical spectra change with different potentials and pH levels, making it suitable for use in chemical sensors and biosensors. The material’s ability to bind sorbitol at fixed electrode potentials suggests applications in detecting specific substances .
Conjugated Systems
3-Thiopheneboronic acid is instrumental in the covalent functionalization of graphene with polythiophene through the Suzuki coupling reaction. This creates a conjugated system that may have significant implications for the development of photoelectric devices. The modified graphene exhibits color changes due to electron-energy transfer, which is a desirable property for optoelectronic applications .
Energy Technologies
The compound’s derivatives, particularly when polymerized, have applications in energy technologies. They can be used in the development of materials for energy storage and conversion, leveraging their electrical conductivity and structural stability. This includes potential use in batteries, supercapacitors, and solar cells .
Electroluminescent Devices
Due to its inherent conductivity and tunable electrochemical properties, 3-thiopheneboronic acid and its polymers can be used in electroluminescent devices. These devices, which emit light in response to an electric current, can benefit from the compound’s stability and conductive properties .
Artificial Muscles
The electroactive properties of polymers derived from 3-thiopheneboronic acid make them suitable for use in artificial muscles. These materials can respond to electrical stimuli with changes in shape or size, which is useful in various biomedical and robotic applications .
Electrochromic Devices
Poly-3-thienylboronic acid demonstrates a well-reversible electrochromic effect, which is the ability to change color when an electric voltage is applied. This property is valuable for the development of smart windows, displays, and other electrochromic devices .
Chemical Sensing and Biosensing
The compound’s polymers have been suggested for use in chemical sensing due to their ability to undergo structural changes in response to chemical stimuli. This makes them ideal for creating sensors that can detect gases, ions, or organic molecules with high sensitivity and selectivity .
Safety And Hazards
Orientations Futures
3-Thiopheneboronic acid and its derivatives have potential applications in various fields. For instance, poly-3-thiopheneboronic acid, synthesized from 3-thienylboronic acid, has been suggested as a new chemosensitive material . Furthermore, 3-Thiopheneboronic acid has been used in the regulation of electrode/electrolyte interphase of lithium metal batteries with high-loading cathode .
Propriétés
IUPAC Name |
thiophen-3-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BO2S/c6-5(7)4-1-2-8-3-4/h1-3,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMBSXGYAQZCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342433 | |
| Record name | 3-Thiopheneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiopheneboronic acid | |
CAS RN |
6165-69-1 | |
| Record name | 3-Thienylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6165-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiopheneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (thiophen-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic applications of 3-thiopheneboronic acid?
A1: 3-Thiopheneboronic acid serves as a crucial building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura coupling reactions. [, , , ] This versatile compound enables the formation of various biheteroaryls by coupling with heteroaryl halides, such as those derived from pyridine and thiophene. [, ] For instance, it reacts efficiently with 3-pyridineboronic acid to yield biheteroaryl products, even with challenging substrates like aminogroup-substituted pyridines and unprotected indoles. [] Moreover, 3-thiopheneboronic acid participates in rhodium-catalyzed asymmetric 1,4-addition reactions with α,β-unsaturated carbonyl compounds. [] This reaction provides access to optically active β-(3-thienyl) carbonyl compounds with high enantioselectivity. []
Q2: How does the boron atom in 3-thiopheneboronic acid influence its reactivity?
A2: The vacant p orbital of the boron atom in 3-thiopheneboronic acid plays a significant role in its reactivity. This vacant orbital can interact with the π-system of the thiophene ring, influencing its electronic properties and directing the lithiation of the ring. [, ] Computational studies have shown that the presence of the boron atom, especially in its anionic boronate form, decreases the acidity of the ring protons, with a more pronounced effect observed in boronic "ate" complexes compared to neutral esters. []
Q3: Are there specific structural features of 3-thiopheneboronic acid that dictate its applications?
A3: The structure of 3-thiopheneboronic acid, with the boronic acid group at the 3-position of the thiophene ring, is crucial for its applications. This specific regioisomer, unlike its 2-substituted counterpart, readily undergoes lithiation at the 2-position, allowing for further functionalization and the synthesis of diverse 2-substituted 3-thiopheneboronic acid derivatives. [] The directing effect of the boron atom, particularly in its anionic "ate" form, is responsible for this regioselective lithiation. []
Q4: What spectroscopic techniques are useful for characterizing 3-thiopheneboronic acid and its derivatives?
A4: NMR spectroscopy, particularly 1H and 13C NMR, proves invaluable for characterizing 3-thiopheneboronic acid and its various derivatives, including thieno[c]-fused naphthyridines. [, ] These techniques provide detailed insights into the structures of these compounds. [, ] Additionally, Electron Transmission Spectroscopy (ETS) can be employed to study the empty level structures of boryl-substituted heteroaromatics like 3-thiopheneboronic acid pinacol ester. [] ETS measurements, combined with Density Functional Theory (DFT) calculations, help in understanding the impact of boryl substituents on the electronic structure and electron affinity of these compounds. []
Q5: Beyond organic synthesis, are there other potential applications of 3-thiopheneboronic acid?
A5: Research suggests that 3-thiopheneboronic acid shows promise as an additive in lithium metal batteries. [] Specifically, it has been investigated for its potential to regulate the electrode/electrolyte interphase in batteries with high-loading cathodes. [] This application highlights the versatility of 3-thiopheneboronic acid beyond traditional organic synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



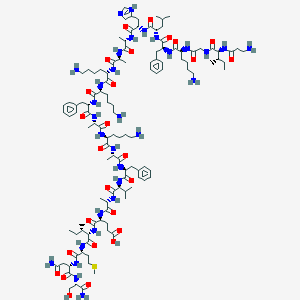

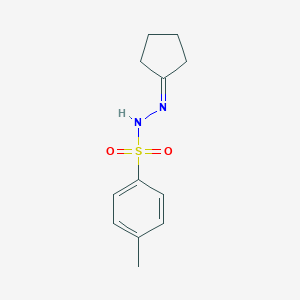
![Thiazolidine,3-[(2S,3S)-2-aMino-3-Methyl-1-oxopentyl]-, (2E)-2-butenedioate (2](/img/structure/B49939.png)
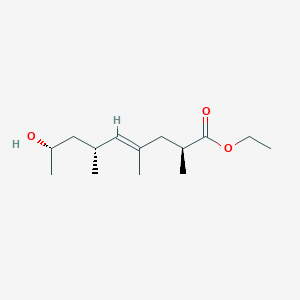

![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)

![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)


![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)
